molecular formula C14H13N3O5 B5498966 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide

2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide

Cat. No. B5498966
M. Wt: 303.27 g/mol
InChI Key: GPSQPXDNILADER-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as "compound X" and has been studied extensively due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several key enzymes and proteins that are involved in these pathways, including PI3K, Akt, and mTOR. Additionally, compound X has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide has also been shown to have several other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of various types of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, compound X has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide in lab experiments is its potent activity against cancer cells. This compound has been shown to be effective against a wide range of cancer cell types, making it a versatile tool for cancer research. Additionally, the relatively simple synthesis method and high yields of the compound make it an attractive candidate for large-scale experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the potential for toxicity and side effects. While studies have shown that compound X has low toxicity in vitro, further studies are needed to determine its safety and efficacy in vivo. Additionally, the relatively high cost of the compound may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide. One area of research that has received significant attention is the development of new cancer therapies based on this compound. Future studies may focus on optimizing the synthesis method to produce higher yields of the compound, as well as exploring its potential applications in combination with other cancer drugs.
Another potential area of research is the development of new antibiotics based on compound X. Studies have shown that this compound has potent activity against various types of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Finally, future studies may also explore the potential applications of 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory disorders. Overall, the potential applications of this compound are vast, and further research is needed to fully explore its potential in various fields of scientific research.

Synthesis Methods

The synthesis of 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide involves the reaction of 2-(3-methyl-4-nitroisoxazol-5-yl)acetonitrile with 2-bromoanisole in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product. This method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that compound X has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-[2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-9-14(17(19)20)12(22-16-9)7-6-10-4-2-3-5-11(10)21-8-13(15)18/h2-7H,8H2,1H3,(H2,15,18)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSQPXDNILADER-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC=CC=C2OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetamide

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